molecular formula C19H15N3OS B5779316 N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide

Numéro de catalogue B5779316
Poids moléculaire: 333.4 g/mol
Clé InChI: POXFYLKDULPRTF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide, commonly known as BTA-EG6, is a small molecule inhibitor that has gained significant attention in the field of cancer research. BTA-EG6 has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Mécanisme D'action

BTA-EG6 inhibits the activity of the protein kinase CK2, which is overexpressed in many cancer cells. CK2 plays a crucial role in cell proliferation and survival, and its inhibition can lead to the induction of apoptosis in cancer cells. BTA-EG6 has also been found to inhibit the activity of other kinases, including AKT and ERK, which are also involved in cell proliferation and survival.
Biochemical and Physiological Effects
BTA-EG6 has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. BTA-EG6 has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, BTA-EG6 has been found to inhibit the activity of the proteasome, a cellular complex that plays a crucial role in the degradation of proteins.

Avantages Et Limitations Des Expériences En Laboratoire

BTA-EG6 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. BTA-EG6 has also been found to have high selectivity for CK2, making it a useful tool for studying the role of CK2 in cancer cells. However, BTA-EG6 has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, BTA-EG6 has been found to be toxic to some normal cells, which can limit its use in certain experiments.

Orientations Futures

For research on BTA-EG6 include the development of more potent and selective inhibitors of CK2, investigation of the role of CK2 in other diseases, and the development of new methods for the delivery of BTA-EG6 to cancer cells.

Méthodes De Synthèse

The synthesis of BTA-EG6 involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenyl chloride. The 2-thiophenyl chloride is then reacted with N-(2-aminoethyl)-1H-benzimidazole to form N-[2-(2-thienyl)ethyl]-1H-benzimidazole. Finally, N-[2-(2-thienyl)ethyl]-1H-benzimidazole is reacted with 4-(bromomethyl)phenylacetic acid to form N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide.

Applications De Recherche Scientifique

BTA-EG6 has been extensively studied for its potential use in cancer therapy. It has been found to inhibit the growth of a variety of cancer cells, including breast cancer, lung cancer, and colon cancer cells. BTA-EG6 has also been found to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Propriétés

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c23-18(12-15-4-3-11-24-15)20-14-9-7-13(8-10-14)19-21-16-5-1-2-6-17(16)22-19/h1-11H,12H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXFYLKDULPRTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1H-Benzoimidazol-2-yl)-phenyl]-2-thiophen-2-yl-acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.